molecular formula C14H17FN2O3 B2859466 3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione CAS No. 1009261-02-2

3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione

Cat. No.: B2859466
CAS No.: 1009261-02-2
M. Wt: 280.299
InChI Key: JXFKZATURZCNGK-UHFFFAOYSA-N
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Description

3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine-2,5-dione core with a 4-fluoroanilino group and a 3-methoxypropyl substituent, making it a unique molecule with interesting properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the 4-fluoroaniline and 3-methoxypropylamine precursors. These precursors are then reacted under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione can be used to study protein interactions and enzyme activities. Its fluorescent properties make it a useful tool in imaging and tracking biological processes.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets can be harnessed to create new drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism by which 3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-Chloroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione

  • 3-(4-Bromoanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione

  • 3-(4-Methoxyanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione

Uniqueness: 3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione stands out due to the presence of the fluorine atom, which can significantly influence its chemical properties and reactivity compared to its chloro, bromo, and methoxy analogs. The fluorine atom can enhance the compound's stability and binding affinity, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-(4-fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c1-20-8-2-7-17-13(18)9-12(14(17)19)16-11-5-3-10(15)4-6-11/h3-6,12,16H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFKZATURZCNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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